molecular formula C20H17ClF6N4O B2835534 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide CAS No. 338761-42-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide

Cat. No.: B2835534
CAS No.: 338761-42-5
M. Wt: 478.82
InChI Key: JLDSOEWDSLPMNY-VYVUJPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a carbohydrazide group at position 2. The carbohydrazide moiety is linked to a 3-(trifluoromethyl)benzylidene group, while the piperidine nitrogen is bonded to a 3-chloro-5-(trifluoromethyl)pyridinyl ring. The trifluoromethyl (CF₃) and chloro substituents enhance lipophilicity and metabolic stability, making it a candidate for antimicrobial or enzyme-targeting applications .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF6N4O/c21-16-9-15(20(25,26)27)11-28-17(16)31-6-4-13(5-7-31)18(32)30-29-10-12-2-1-3-14(8-12)19(22,23)24/h1-3,8-11,13H,4-7H2,(H,30,32)/b29-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSOEWDSLPMNY-VYVUJPJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide is a novel hydrazide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClF6N4
  • Molecular Weight : 416.81 g/mol
  • CAS Number : [insert CAS number here]
  • Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antidiabetic agent and its effects on various enzymes. The trifluoromethyl group contributes significantly to its pharmacological profile, influencing interactions with biological targets.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on several key enzymes involved in glucose metabolism:

EnzymeIC50 Value (µM)% Inhibition at 500 µM
α-Glucosidase[insert value]83.13 ± 0.80
α-Amylase[insert value]78.85 ± 2.24
Protein Tyrosine Phosphatase 1B (PTP1B)0.9188.35 ± 0.89
DPPH Radical Scavenging2.3692.23 ± 0.22

These results indicate that the compound is a potent inhibitor of these enzymes, suggesting its potential utility in managing diabetes by modulating carbohydrate metabolism.

Case Studies and Research Findings

  • Antidiabetic Activity : A study focused on the compound's inhibition of α-glucosidase and α-amylase, critical enzymes in carbohydrate digestion. The results indicated significant inhibition rates, supporting the hypothesis that this compound could be developed into an effective antidiabetic agent.
  • Antioxidant Properties : The DPPH assay demonstrated that the compound possesses strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related complications in diabetes.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action at the molecular level.

Discussion

The presence of the trifluoromethyl group in the structure of this compound enhances its biological activity, making it a promising candidate for further development in pharmacotherapy for diabetes and related metabolic disorders. The dual action as both an enzyme inhibitor and an antioxidant positions it uniquely among other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Group Molecular Formula Key Biological Activity Reference
Target Compound Piperidine Carbohydrazide C₂₀H₁₆ClF₆N₅O Hypothesized enzyme inhibition (hydrazide-mediated) -
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine Carboxamide (-CONH-) C₁₈H₁₅ClF₆N₄O Unknown (structural analog of enzyme inhibitors)
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride Piperidine Amine (-NH₂) C₁₁H₁₄Cl₂F₃N₃ Potential kinase inhibition (amine as a basic anchor)
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Piperazine Carbothioamide (-CSNH-) C₁₈H₁₅Cl₂F₃N₅OS Antimicrobial activity (thioamide enhances metal coordination)
Key Observations:
  • Carbothioamides (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which could enhance binding to metal-containing enzymes.
  • Substituent Effects : All compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl group, suggesting a conserved role in target recognition, possibly in bacterial or fungal systems . The trifluoromethylphenyl group in the target compound and increases hydrophobicity, which may improve membrane permeability.

Analogues with Alternative Heterocyclic Cores

Table 2: Non-Piperidine/Piperazine Derivatives
Compound Name Core Structure Functional Group Molecular Formula Key Biological Activity Reference
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide Pyrrole Carboxamide (-CONH-) C₂₃H₁₂Cl₂F₆N₄O₂ Antifungal or antiviral (pyrrole as a bioisostere)
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) Piperazine Carbothioamide (-CSNH-) C₁₈H₁₆ClF₃N₆S Bacterial phosphopantetheinyl transferase inhibitor (IC₅₀ = 0.8 µM)
Key Observations:
  • Core Flexibility : Replacement of piperidine with pyrrole (e.g., ) introduces aromaticity, which could alter π-π stacking interactions with target proteins. ML267’s piperazine-carbothioamide structure demonstrates potent enzyme inhibition, suggesting that the target compound’s carbohydrazide might similarly disrupt enzyme function .
  • Biological Activity : ML267’s carbothioamide group is critical for binding to bacterial phosphopantetheinyl transferase, a key enzyme in secondary metabolism . The target compound’s carbohydrazide may mimic this interaction via its NH-NH bridge.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires meticulous control of reaction parameters. Key steps include:

  • Temperature Control : Maintain precise temperatures during critical steps (e.g., cyclization or coupling reactions) to avoid side products. For example, refluxing in solvents like DMF or ethanol at 80–100°C is common for pyridine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane may be used for acid-sensitive steps .
  • Catalyst/Reagent Use : Employ coupling agents like HOBt/TBTU for amide bond formation, and phosphorus oxychloride for cyclization .
  • Yield Monitoring : Use TLC or HPLC to track reaction progress. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For trifluoromethyl groups, ¹⁹F NMR resolves chemical shifts (δ ≈ -60 to -70 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) quantifies purity (>95%) and identifies byproducts via mass fragmentation .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-carbohydrazide core, critical for confirming regioselectivity in hydrazide linkages .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives for enhanced biological activity?

Answer:

  • Core Modifications : Replace the pyridinyl trifluoromethyl group with methyl or chlorine to assess steric/electronic effects on target binding .
  • Hydrazide Linker Optimization : Introduce methylene spacers or bioisosteres (e.g., 1,2,4-oxadiazole) to improve metabolic stability .
  • Piperidine Substitutions : Test 4-piperidinecarbohydrazide derivatives with varying substituents (e.g., fluoro, methoxy) to modulate lipophilicity and blood-brain barrier penetration .
  • In Silico Docking : Use programs like AutoDock to predict interactions with targets (e.g., kinase domains) and prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Assay Standardization : Validate protocols (e.g., IC₅₀ measurements) using positive controls (e.g., staurosporine for kinase inhibition) .
  • Protein Binding Adjustments : Account for plasma protein binding via equilibrium dialysis; free fraction corrections explain discrepancies in cell-based vs. in vivo efficacy .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in conflicting studies .

Advanced: What computational strategies can predict the physicochemical properties of novel derivatives?

Answer:

  • DFT Calculations : Model electron distribution of trifluoromethyl groups to predict reactivity in nucleophilic substitution .
  • QSAR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors to forecast permeability and solubility .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., TRPV1 or factor Xa binding) to prioritize derivatives with optimal residence times .

Advanced: What approaches are used to identify the molecular targets of this compound in complex biological systems?

Answer:

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines to identify genes whose loss abolishes compound activity .
  • Thermal Shift Assays : Monitor protein melting shifts (via DSF) to detect direct target engagement .

Basic: What strategies mitigate challenges in purifying this compound due to its fluorinated groups?

Answer:

  • Fluorophilic Chromatography : Use C18 columns with high acetonitrile gradients (60–90%) to resolve hydrophobic trifluoromethylated intermediates .
  • Acid/Base Extraction : Partition between ethyl acetate and aqueous HCl (pH 2–3) to remove unreacted amines or carboxylic acids .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product, minimizing residual solvents .

Advanced: How can researchers evaluate the therapeutic potential of this compound in neurodegenerative disease models?

Answer:

  • In Vitro Models : Test neuroprotection in SH-SY5Y cells under oxidative stress (H₂O₂) and measure mitochondrial membrane potential via JC-1 staining .
  • In Vivo PK/PD : Administer orally (10 mg/kg) in rodent models, monitoring brain penetration via microdialysis and correlating with cognitive assays (Morris water maze) .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells and cardiotoxicity via hERG channel inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.